Cas no 942475-08-3 (2-(3-Chloro-phenyl)-6-methoxy-naphthalene)

2-(3-クロロフェニル)-6-メトキシナフタレンは、有機合成中間体として重要なナフタレン誘導体です。3位のクロロフェニル基と6位のメトキシ基を有する特異な構造を持ち、高い熱安定性と優れた分子配向性を示します。特に液晶材料や有機EL材料の開発において、分子設計の柔軟性を提供する点が特徴です。π共役系が拡張された構造により、光電気特性の調整が可能で、機能性材料の合成に有用です。また、ハロゲン置換基の反応性を活かしたさらなる誘導体化にも適しています。

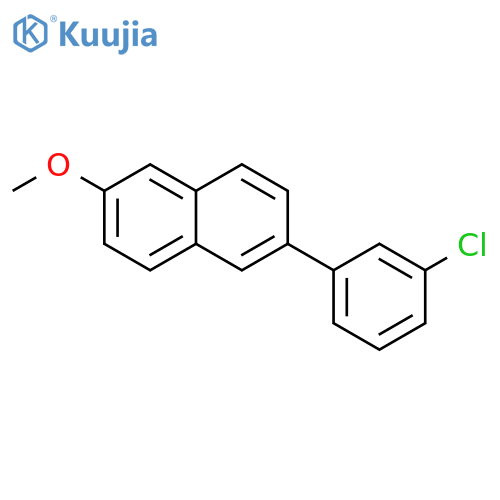

942475-08-3 structure

商品名:2-(3-Chloro-phenyl)-6-methoxy-naphthalene

2-(3-Chloro-phenyl)-6-methoxy-naphthalene 化学的及び物理的性質

名前と識別子

-

- 2-(3-Chloro-phenyl)-6-methoxy-naphthalene

- 942475-08-3

- 2-(3-chlorophenyl)-6-methoxynaphthalene

- DTXSID701278083

-

- MDL: MFCD08457013

- インチ: InChI=1S/C17H13ClO/c1-19-17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(18)10-12/h2-11H,1H3

- InChIKey: KOSJRNXKSWBQAQ-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C2C=C(C=CC2=C1)C3=CC(=CC=C3)Cl

計算された属性

- せいみつぶんしりょう: 268.0654927g/mol

- どういたいしつりょう: 268.0654927g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 9.2Ų

2-(3-Chloro-phenyl)-6-methoxy-naphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM234287-1g |

2-(3-Chlorophenyl)-6-methoxynaphthalene |

942475-08-3 | 97% | 1g |

$616 | 2021-08-04 | |

| Chemenu | CM234287-1g |

2-(3-Chlorophenyl)-6-methoxynaphthalene |

942475-08-3 | 97% | 1g |

$616 | 2024-07-19 |

2-(3-Chloro-phenyl)-6-methoxy-naphthalene 関連文献

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

942475-08-3 (2-(3-Chloro-phenyl)-6-methoxy-naphthalene) 関連製品

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 2039-76-1(3-Acetylphenanthrene)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬